
3-Amino-N~2~-(methoxycarbonyl)alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N~2~-(methoxycarbonyl)alaninamide is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of an amino group, a methoxycarbonyl group, and an alaninamide moiety. This compound is of interest due to its unique chemical structure and potential reactivity.
Preparation Methods
The synthesis of 3-Amino-N~2~-(methoxycarbonyl)alaninamide can be achieved through several synthetic routes. One common method involves the reaction of alanine derivatives with methoxycarbonylating agents under controlled conditions. The reaction typically requires the use of a base, such as sodium hydroxide, and a solvent, such as methanol, to facilitate the formation of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-Amino-N~2~-(methoxycarbonyl)alaninamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted products. Common reagents for these reactions include alkyl halides and acyl chlorides.
Scientific Research Applications
3-Amino-N~2~-(methoxycarbonyl)alaninamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-N~2~-(methoxycarbonyl)alaninamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxycarbonyl group can participate in esterification reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
3-Amino-N~2~-(methoxycarbonyl)alaninamide can be compared with similar compounds such as:
3-Amino-N,N-dimethyl-L-alaninamide: This compound has a similar structure but with dimethyl substitution on the amino group.
N-(3-Amino-2-methylpropyl)-N~3~-(methoxycarbonyl)-β-alaninamide: This compound features a different substitution pattern on the alaninamide moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
494227-53-1 |
|---|---|
Molecular Formula |
C5H11N3O3 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
methyl N-(1,3-diamino-1-oxopropan-2-yl)carbamate |
InChI |
InChI=1S/C5H11N3O3/c1-11-5(10)8-3(2-6)4(7)9/h3H,2,6H2,1H3,(H2,7,9)(H,8,10) |
InChI Key |
RTWGZVTVGNUCEH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC(CN)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


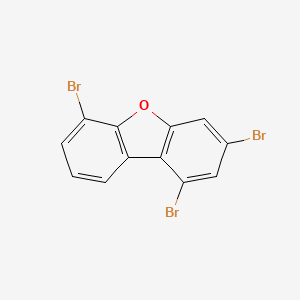
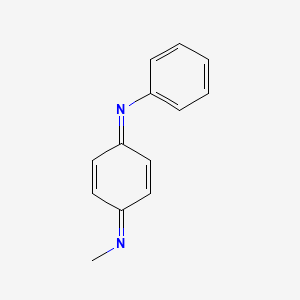
![2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline](/img/structure/B14235832.png)
![N-({2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}carbonothioyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B14235833.png)
![6-[(2-{[6-(Decylamino)-6-oxohexyl]sulfanyl}ethyl)sulfanyl]-N-octylhexanamide](/img/structure/B14235839.png)
![Acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane](/img/structure/B14235857.png)
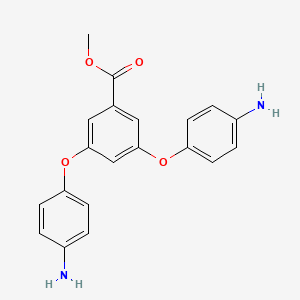
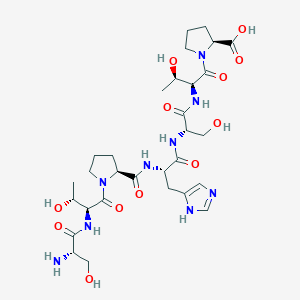
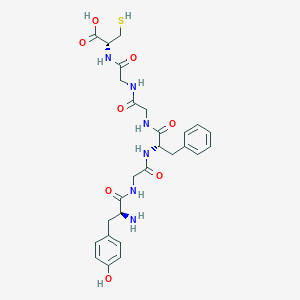

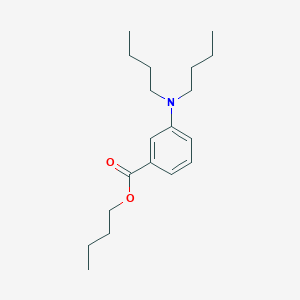

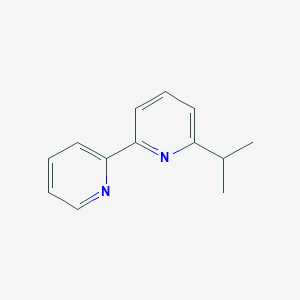
![Benzamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-](/img/structure/B14235899.png)
